3-Ethynyl-3-methylthietane 1,1-dioxide
CAS No.: 2260937-20-8
Cat. No.: VC5224132
Molecular Formula: C6H8O2S
Molecular Weight: 144.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2260937-20-8 |
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Molecular Formula | C6H8O2S |
Molecular Weight | 144.19 |
IUPAC Name | 3-ethynyl-3-methylthietane 1,1-dioxide |
Standard InChI | InChI=1S/C6H8O2S/c1-3-6(2)4-9(7,8)5-6/h1H,4-5H2,2H3 |
Standard InChI Key | YXABOQQRWQAIIP-UHFFFAOYSA-N |
SMILES | CC1(CS(=O)(=O)C1)C#C |
Introduction
Structural and Electronic Properties
Molecular Geometry
The thietane ring adopts a puckered conformation due to its five-membered structure, with bond angles deviating from ideal tetrahedral geometry. The 1,1-dioxide moiety introduces significant polarity, as the sulfone group (-SO₂-) creates strong dipole moments. X-ray crystallography data for analogous compounds, such as 3-methylbenzothiophene 1,1-dioxide, reveal planar sulfone groups and slight distortions in the heterocyclic ring . Computational studies suggest that the ethynyl group’s sp-hybridized carbon introduces linear geometry, potentially influencing intermolecular interactions.
Electronic Features
The sulfone group withdraws electron density from the thietane ring via inductive effects, rendering the sulfur atom electron-deficient. This polarization enhances the reactivity of adjacent positions, particularly the ethynyl substituent, which can participate in click chemistry reactions (e.g., Huisgen cycloaddition). The methyl group, in contrast, exerts a modest electron-donating effect through hyperconjugation, creating localized electronic asymmetry .
Synthesis and Manufacturing
Industrial Production
Sigma-Aldrich lists the compound with a purity of 95%, synthesized in Ukraine and distributed for research purposes . Scaling production requires optimizing:
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Catalyst selection (e.g., titanium-based reagents for cyclization )
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Temperature control to prevent ring-opening reactions.
Chemical Reactivity
Functional Group Interactions
Functional Group | Reactivity Profile |
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Sulfone (-SO₂-) | Participates in nucleophilic substitutions at sulfur; resistant to reduction under mild conditions. |
Ethynyl (-C≡CH) | Engages in cycloadditions, metal-catalyzed couplings, and polymerization. |
Methyl (-CH₃) | Stabilizes adjacent carbocations; undergoes free-radical halogenation. |
The ethynyl group’s reactivity is particularly notable. For example, in the presence of copper(I) catalysts, it can form 1,2,3-triazoles via azide-alkyne cycloaddition—a reaction pivotal in bioconjugation and polymer chemistry .
Stability Considerations
The compound is stable under inert atmospheres but may decompose upon prolonged exposure to moisture or light due to potential sulfone hydrolysis. Storage recommendations include refrigeration (2–8°C) in amber glass vials with desiccants .
Comparison with Related Compounds
Compound | Structure Features | Key Differences |
---|---|---|
3-Methylthietane 1,1-dioxide | Lacks ethynyl group | Reduced click chemistry utility |
2-Ethynylthiophene | Thiophene ring (aromatic) | Higher thermal stability |
3-Methylbenzothiophene 1,1-dioxide | Fused benzene-thiophene system | Enhanced π-stacking capability |
The inclusion of both methyl and ethynyl groups in 3-ethynyl-3-methylthietane 1,1-dioxide creates a balance between steric bulk and reactivity, distinguishing it from simpler thietane derivatives .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s behavior in catalytic cycles, particularly in transition metal-mediated reactions.
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Biological Screening: Evaluate antimicrobial or anticancer activity given sulfones’ pharmacological relevance.
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Polymer Chemistry: Explore its use as a monomer in alkyne-based polymerization reactions.
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